5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione
Overview
Description
5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione typically involves multiple steps, starting with the preparation of the triazole and thiadiazole precursors. One common method involves the condensation of 2-methyl-5-nitro-1,2,4-triazole with a suitable thiadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The triazole and thiadiazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and substituted triazole-thiadiazole compounds .
Scientific Research Applications
5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
- **2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
Uniqueness
5-[(2-Methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione is unique due to its combination of a triazole and thiadiazole ring system, along with a nitro group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
IUPAC Name |
5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-1,3,4-thiadiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2S3/c1-15-9(12-8(13-15)17(18)19)21-10-14-16(11(20)22-10)7-5-3-2-4-6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWAUJKYNVAJQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NN(C(=S)S2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124324 | |
Record name | 5-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461429-52-7 | |
Record name | 5-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461429-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-3-phenyl-1,3,4-thiadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001124324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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